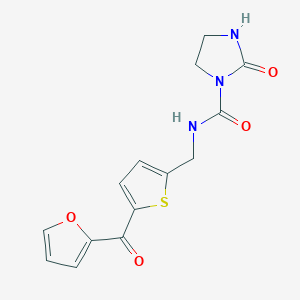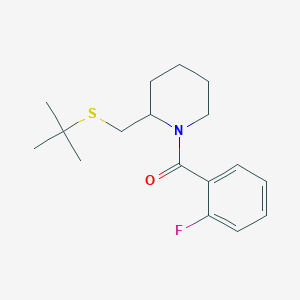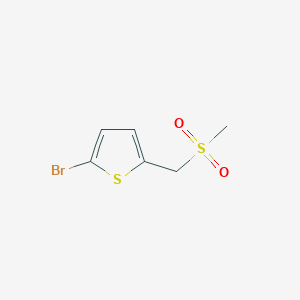![molecular formula C13H18N2O2 B2370181 N-[(2-Methoxypyridin-4-yl)methyl]cyclopentancarboxamid CAS No. 1061668-04-9](/img/structure/B2370181.png)
N-[(2-Methoxypyridin-4-yl)methyl]cyclopentancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C13H18N2O2 It is characterized by the presence of a methoxypyridine ring attached to a cyclopentanecarboxamide moiety
Wissenschaftliche Forschungsanwendungen
- N-[(2-Methoxypyridin-4-yl)methyl]cyclopentancarboxamid hat sich als vielversprechender antimikrobieller Wirkstoff erwiesen. Forscher haben seine Fähigkeit untersucht, das Wachstum von Bakterien, Pilzen und anderen Mikroorganismen zu hemmen. Sein Wirkmechanismus beinhaltet die Störung essentieller Zellprozesse, was es zu einem potenziellen Kandidaten für neuartige Antibiotika macht .
Antibakterielle Aktivität
Zusammenfassend lässt sich sagen, dass This compound in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von antimikrobiellen Anwendungen bis hin zur Medikamentenentwicklung. Weitere Forschung wird sein volles Potenzial aufdecken und seine Rolle bei der Bewältigung von Gesundheitsherausforderungen präzisieren. 🌟 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide typically involves the reaction of 2-methoxypyridine-4-carboxaldehyde with cyclopentanecarboxylic acid in the presence of a suitable coupling agent. The reaction is often carried out under mild conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride
Eigenschaften
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-10(6-7-14-12)9-15-13(16)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUWRFUTDKPJRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)
![5-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2370102.png)
![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)


![2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2370107.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)


![1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

![N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2370119.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2370121.png)
